molecular formula C6H9N B1368335 2-Ethynylpyrrolidine CAS No. 853304-19-5

2-Ethynylpyrrolidine

Cat. No.: B1368335
CAS No.: 853304-19-5
M. Wt: 95.14 g/mol
InChI Key: SODJJQTYBSNLPQ-UHFFFAOYSA-N
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Description

2-Ethynylpyrrolidine is a heterocyclic organic compound that contains a pyrrolidine ring with an ethynyl group attached to it. This compound has gained significant attention due to its potential biological activity and applications in various fields.

Scientific Research Applications

2-Ethynylpyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers and other materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Ethynylpyrrolidine involves the use of N-Boc-D-proline methyl ester as a starting material. The synthesis proceeds through a tandem reduction-Ohira-Bestmann reaction. The reaction conditions include the use of dichloromethane as a solvent, cooling the reaction mixture to -76°C, and the addition of DIBAL-H (diisobutylaluminum hydride) as a reducing agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can yield alkenes or alkanes.

Mechanism of Action

The mechanism of action of 2-Ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

    2-Ethynylpyridine: Contains a pyridine ring with an ethynyl group.

    2-Ethynylthiophene: Contains a thiophene ring with an ethynyl group.

    3-Ethynylpyridine: Contains a pyridine ring with an ethynyl group at the third position.

Uniqueness: 2-Ethynylpyrrolidine is unique due to its pyrrolidine ring structure, which imparts different chemical and biological properties compared to similar compounds with pyridine or thiophene rings. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-ethynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODJJQTYBSNLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561062
Record name 2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853304-19-5
Record name 2-Ethynylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-ethynylpyrrolidine in the synthesis of antofine and cryptopleurine?

A1: this compound serves as a crucial starting material in the total synthesis of antofine. The synthesis utilizes optically pure α-amino acids and involves only seven steps from known this compound or 2-ethynylpiperidine derivatives. [] This approach is notable for being free of protecting groups, simplifying the synthesis process.

Q2: What are the key chemical transformations involving this compound in this synthesis?

A2: Two key steps involving this compound are:

  • Alkyne Hydration: This step converts the alkyne group in this compound to a ketone, forming a β-aminoketone intermediate. Careful pH control and selection of a suitable metal additive are crucial to minimize racemization during this step. []
  • [5+5]-Cycloaddition: A chromium carbene complex facilitates a net [5+5]-cycloaddition, building the core structure of the target molecule using the modified this compound derivative. []

Q3: What challenges were encountered during the synthesis involving this compound and how were they addressed?

A3: A significant challenge was racemization of the β-aminoketone intermediate during alkyne hydration. This issue was mitigated by carefully controlling the pH of the reaction and selecting an appropriate metal additive. [] This careful optimization highlights the importance of understanding the reactivity of this compound derivatives in achieving high stereoselectivity in the synthesis.

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